[1-(3-Bromophenyl)ethyl](ethoxy)amine
Overview
Description
1-(3-Bromophenyl)ethylamine: is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . It is also known by its IUPAC name, N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethoxyamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with ethylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamine attacks the nitrile group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or nickel , can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, where the ethoxyamine group is converted to a nitroso or nitro group. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as or are typically used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(3-Bromophenyl)ethylamine can yield N-(1-(3-bromophenyl)ethyl)-O-ethylhydroxylamine oxide , while reduction can produce N-(1-(3-bromophenyl)ethyl)amine .
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. It can be modified to produce compounds with potential therapeutic properties, such as antimicrobial and anti-inflammatory agents.
Medicine
In medicine, derivatives of 1-(3-Bromophenyl)ethylamine are investigated for their potential use in treating various diseases. For instance, compounds derived from this molecule have shown promise in the development of anticancer drugs.
Industry
In the industrial sector, 1-(3-Bromophenyl)ethylamine is employed in the production of materials used in organic electronics . Its ability to undergo various chemical transformations makes it suitable for the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The ethoxyamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethylamine
- 1-(2-Bromophenyl)ethylamine
- 1-(3-Chlorophenyl)ethylamine
Uniqueness
Compared to its analogs, 1-(3-Bromophenyl)ethylamine exhibits unique reactivity due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-ethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-13-12-8(2)9-5-4-6-10(11)7-9/h4-8,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJHHSGLLVDZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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